molecular formula C15H22O3 B12292511 7-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one

7-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one

Cat. No.: B12292511
M. Wt: 250.33 g/mol
InChI Key: GTXZXLMTNCLDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one is a naphthalenone derivative characterized by a bicyclic framework with hydroxyl and 2-hydroxypropan-2-yl substituents at position 7, along with methyl groups at positions 1 and 4a. This compound belongs to a class of polyketide-derived natural products, often associated with fungal or marine organisms. Its closest analogs, such as compound 28 from International Journal of Chemistry (2018), share the naphthalenone core and hydroxypropan-2-yl substituents but differ in additional functionalization (e.g., methoxy groups, carbaldehyde) .

Properties

IUPAC Name

7-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-10-11-9-15(18,13(2,3)17)8-7-14(11,4)6-5-12(10)16/h5-6,17-18H,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXZXLMTNCLDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(C=CC1=O)C)(C(C)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one typically involves multiple steps, starting from simpler organic molecules. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various ethers or esters .

Scientific Research Applications

7-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Marine Fungi (Pseudaboydins and Dihydrobenzofurans)

Compounds isolated from Pseudallescheria boydii, such as pseudaboydins A (1) and B (2), and dihydrobenzofurans (3, 4), share the 2-hydroxypropan-2-yl substituent but differ in core structure. For example:

  • Compound 3: (R)-2-(2-hydroxypropan-2-yl)-2,3-dihydro-5-hydroxybenzofuran features a dihydrobenzofuran core, contrasting with the naphthalenone skeleton of the target compound.
  • Pseudaboydin A (1): An isobenzofuranone derivative with a fused tricyclic system, lacking the naphthalenone ring.

Biological Activity: Pseudaboydin A (1) exhibits moderate cytotoxicity against human nasopharyngeal carcinoma cells, while compounds 3 and 4 show antibacterial properties. The naphthalenone derivative’s bioactivity remains unexplored but could parallel these trends due to shared substituents .

Octahydrophenanthrene Derivative (Compound 28)

Compound 28 (1,2,3,4,4’,9,10,10’-octahydro-5,8-dihydroxy-7-(2-hydroxypropan-2-yl)-6-methoxy-1,1-dimethyl-9-oxophenanthrene-4-carbaldehyde) shares the hydroxypropan-2-yl group and naphthalenone-like framework but incorporates additional functional groups:

  • Key Differences : A carbaldehyde at position 4 and methoxy groups at positions 6 and 6.
  • Implications : The carbaldehyde may enhance electrophilic reactivity, while methoxy groups could influence solubility and metabolic stability compared to the target compound’s simpler hydroxyl and methyl substituents .

Brasilianoid D (Polycyclic Meroterpenoid)

Brasilianoid D (4) from Brasilianoids A–F features a highly oxidized, polycyclic structure with a hydroxypropan-2-yl group. Key distinctions include:

  • Core Structure: A benzo-cyclohepta-furan system vs. the naphthalenone core.
  • Physical Properties: Brasilianoid D has a high melting point (255–258°C) and significant optical rotation ([α]²⁰_D = −60°), suggesting greater stereochemical complexity compared to the target compound’s likely simpler chiral centers .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound Naphthalenone 7-hydroxy, 7-(2-hydroxypropan-2-yl), 1,4a-dimethyl Unknown (postulated cytotoxic potential)
Pseudaboydin A (1) Isobenzofuranone Fused tricyclic system, hydroxyl groups Cytotoxic (nasopharyngeal carcinoma)
Compound 3 Dihydrobenzofuran 2-(2-hydroxypropan-2-yl), 5-hydroxy Antibacterial
Compound 28 Octahydrophenanthrene 7-(2-hydroxypropan-2-yl), 5,8-dihydroxy, 6-methoxy, 4-carbaldehyde Not reported
Brasilianoid D (4) Benzo-cyclohepta-furan 8-(2-hydroxypropan-2-yl), 3a-hydroxy, 11-methylene High melting point (255–258°C), [α]²⁰_D = −60°

Biological Activity

7-Hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one, also known as a derivative of naphthalene, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features which may contribute to various pharmacological effects. The following sections will explore its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 7-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one is C15H22O3C_{15}H_{22}O_3 with a molecular weight of approximately 250.34 g/mol. Its structure includes a naphthalene backbone with hydroxyl and hydroxypropan groups that may influence its interactions within biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which may be beneficial in combating oxidative stress in cells.
  • Anti-Cancer Properties : Some studies have demonstrated that derivatives of naphthalene can inhibit the growth of cancer cells. For instance, compounds similar to 7-hydroxy derivatives have shown efficacy against liver cancer cell lines, suggesting potential for further exploration in cancer therapeutics .
  • Anti-inflammatory Effects : The presence of hydroxyl groups in the structure is often associated with anti-inflammatory activity. Research indicates that such compounds can modulate inflammatory pathways, potentially reducing inflammation-related diseases.

1. Antioxidant and Anti-Cancer Activity

A study conducted by Nutt et al. (2023) investigated a series of naphthalene derivatives for their biological activity against liver cancer cells. Among these, compounds similar to 7-hydroxy derivatives exhibited selective growth inhibition in tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM . This selectivity is crucial for developing targeted cancer therapies.

2. Mechanistic Insights

Further mechanistic studies revealed that these compounds could alter the levels and localization of key signaling phosphoproteins involved in cell proliferation and survival . This suggests a complex interaction with cellular signaling pathways that warrants deeper investigation.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntioxidantReduces oxidative stressGeneral Findings
Anti-CancerInhibits liver cancer cell growth
Anti-inflammatoryModulates inflammatory pathwaysGeneral Findings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.